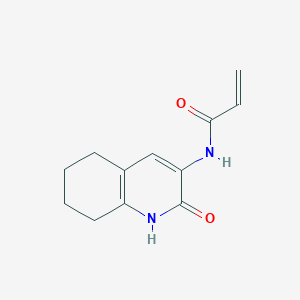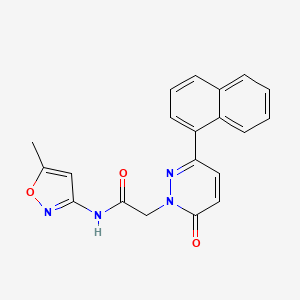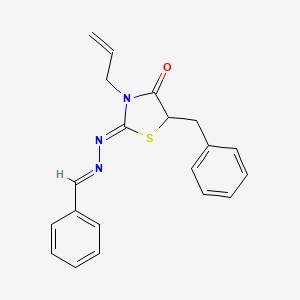![molecular formula C18H18N4O4S B2378927 5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852169-10-9](/img/structure/B2378927.png)
5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of chemically related compounds often involves complex reactions that yield products with potential for diverse applications. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties, showcasing the therapeutic potential of these complex molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, studies on the reaction of 6-mercapto-1,3-dimethyluracil with electrophilic reagents have led to the synthesis of substituted thiopyrimidine-2,4-dione, indicating the versatility of pyrimidine derivatives in chemical synthesis (Itoh, Honma, & Ogura, 1976).
Pharmacological Applications
Pyrimidine derivatives, similar to the compound , often exhibit significant pharmacological activities. For instance, research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed their potential as antiviral agents, highlighting the importance of pyrimidine derivatives in the development of new therapeutic agents (Hocková, Holý, Masojídková, et al., 2003).
Material Science Applications
In material science, the structural attributes of pyrimidine derivatives can be leveraged for the development of advanced materials. For example, the synthesis of alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrimidine units for use as electron transport layers in polymer solar cells demonstrates the utility of these molecules in enhancing the efficiency of photovoltaic devices (Hu, Wu, Li, et al., 2015).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets through a variety of mechanisms, including direct binding, modulation of enzymatic activity, and alteration of cellular signaling pathways .
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, similar compounds have been shown to influence the NFκB signaling pathway, which plays a crucial role in immune and inflammatory responses . .
Pharmacokinetics
The compound’s solubility in toluene suggests it may have good bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarities to other compounds, it may have potential neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10-19-15-14(17(24)22(3)18(25)21(15)2)16(20-10)27-9-13(23)11-5-7-12(26-4)8-6-11/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMXZCFQXKHFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

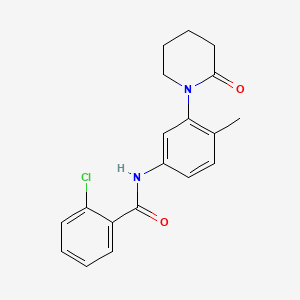
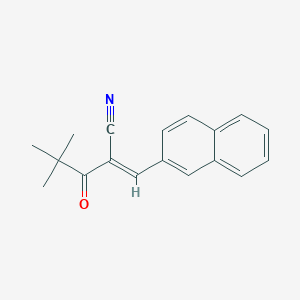
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2378851.png)
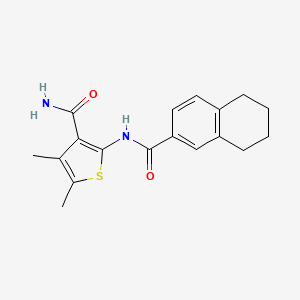
![ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate](/img/structure/B2378853.png)

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)
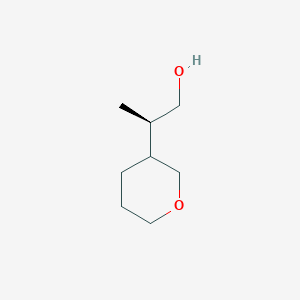
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)

